molecular formula C12H15NO B3046320 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- CAS No. 122654-56-2

1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

Cat. No. B3046320
CAS RN: 122654-56-2
M. Wt: 189.25 g/mol
InChI Key: GMRHNUZCUUOQOX-UHFFFAOYSA-N
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Description

1H-Isoindol-1-one, 3-butyl-2,3-dihydro- is a chemical compound that belongs to the class of isoindolinones. It has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- is not fully understood. However, several studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects
1H-Isoindol-1-one, 3-butyl-2,3-dihydro- has been shown to have several biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit bacterial growth by disrupting the bacterial cell membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to be relatively easy to synthesize and has good stability. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental conditions.

Future Directions

There are several future directions for the research on 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-. One of the main areas of interest is the development of new drugs based on this compound. This includes the identification of new analogs with improved pharmacological properties. Another area of interest is the elucidation of its mechanism of action, which will provide a better understanding of its potential applications in scientific research. Additionally, there is a need for further studies to evaluate its safety and toxicity in animal models.
Conclusion
In conclusion, 1H-Isoindol-1-one, 3-butyl-2,3-dihydro- is a promising compound with potential applications in scientific research. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it an attractive lead compound for the development of new drugs. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and toxicity. The synthesis method for this compound has been proven to be reliable and efficient, which makes it a valuable tool for scientific research.

Scientific Research Applications

1H-Isoindol-1-one, 3-butyl-2,3-dihydro- has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. Several studies have reported the potential use of this compound in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

3-butyl-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-3-8-11-9-6-4-5-7-10(9)12(14)13-11/h4-7,11H,2-3,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRHNUZCUUOQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465398
Record name 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

122654-56-2
Record name 1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 2
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 3
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 4
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 5
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-
Reactant of Route 6
1H-Isoindol-1-one, 3-butyl-2,3-dihydro-

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